3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
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Overview
Description
3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a chlorophenyl group and a dimethoxy-dihydroisoquinoline moiety, making it a subject of study for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Chlorophenyl Urea Formation: The next step involves the reaction of 2-chloroaniline with phosgene or a phosgene substitute to form 2-chlorophenyl isocyanate.
Coupling Reaction: Finally, the 6,7-dimethoxy-3,4-dihydroisoquinoline derivative is reacted with the 2-chlorophenyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced aromatic systems.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Industry: Possible use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Muscarinic Acetylcholine Receptors (mAChRs): Modulates calcium currents by affecting these receptors.
5-Hydroxytryptamine (5-HT) Receptors: Influences the activity of these receptors, leading to changes in muscle contractility.
The exact pathways involve modulation of calcium levels in cells, which affects muscle contraction and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Shares a similar isoquinoline structure but differs in the urea linkage.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the chlorophenyl and urea components but is structurally related.
Uniqueness
3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its combination of a chlorophenyl group, a dimethoxy-dihydroisoquinoline moiety, and a urea linkage
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFFHQXIVFVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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